molecular formula C18H26O4 B585366 Diisopentyl Phthalate-d4 CAS No. 1346597-80-5

Diisopentyl Phthalate-d4

Cat. No.: B585366
CAS No.: 1346597-80-5
M. Wt: 310.426
InChI Key: JANBFCARANRIKJ-KDWZCNHSSA-N
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Description

Diisopentyl Phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis (3-methylbutyl) Ester, is a deuterium-labeled phthalate ester. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling makes it particularly useful in various analytical and research applications, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopentyl Phthalate-d4 is synthesized through the esterification of phthalic acid-d4 with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Diisopentyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopentyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of phthalates are required .

Biological Activity

Diisopentyl phthalate-d4 (DPP-d4) is a deuterated form of diisopentyl phthalate (DPP), which is a member of the phthalate family widely used as plasticizers in various industrial and consumer products. Understanding the biological activity of DPP-d4 is crucial due to its implications for human health and environmental safety.

PropertyValue
CAS Number 93952-13-7
Molecular Formula C24H34D4O4
Molecular Weight 394.58 g/mol
Density 0.991 g/mL at 25°C
Boiling Point 384°C
Melting Point -50°C
Flash Point 405°F

Biological Activity Overview

Phthalates, including DPP-d4, are known for their endocrine-disrupting properties, which can lead to various health issues. This section discusses the biological activity of DPP-d4 based on available research findings.

Toxicological Effects

  • Absorption and Metabolism :
    • DPP-d4 is rapidly absorbed through the gastrointestinal tract, with bioavailability assessed at nearly 100% for oral exposure in both adults and children. However, dermal absorption remains low (2-4%) .
    • The primary metabolic pathway involves conversion to monoesters, which are responsible for many biological effects, including endocrine disruption .
  • Endocrine Disruption :
    • Studies indicate that DPP and its metabolites can disrupt androgen-dependent differentiation in males, leading to reproductive and developmental issues . For instance, exposure during gestation has been linked to altered behaviors in male offspring due to hormonal imbalances .
  • Toxicity Profiles :
    • DPP-d4 exhibits low acute toxicity but may cause liver toxicity upon repeated exposure, characterized by increased liver weight in rodent studies .
    • The no-observed-adverse-effect levels (NOAELs) for systemic and developmental effects are reported at 60 mg/kg/day and 100 mg/kg/day, respectively .

Case Studies

Several case studies have explored the effects of phthalates on biological systems:

  • Case Study on Reproductive Health :
    A study involving pregnant Wistar rats treated with DPP showed significant behavioral changes in male offspring, suggesting that exposure during critical developmental windows can lead to long-term reproductive health issues . The study measured gene expression related to hormone receptors, revealing alterations linked to exposure levels.
  • Cumulative Risk Assessment :
    Research integrating exposure data with toxicological profiles indicated that cumulative exposure to phthalates like DPP could elevate risks for reproductive toxicity due to their action as PPARα agonists, which have been associated with liver tumors in rodent models but not in humans .

Summary of Findings

The biological activity of this compound highlights significant concerns regarding its use and exposure:

  • Endocrine Disruption : Evidence supports its role as an endocrine disruptor, particularly affecting male reproductive health.
  • Toxicity Levels : While acute toxicity is low, chronic exposure poses risks for liver toxicity and developmental effects.
  • Regulatory Implications : Given its widespread use in consumer products, there are ongoing discussions regarding regulatory measures to limit exposure, especially among vulnerable populations such as pregnant women and children.

Properties

IUPAC Name

bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBFCARANRIKJ-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747690
Record name Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-80-5
Record name Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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